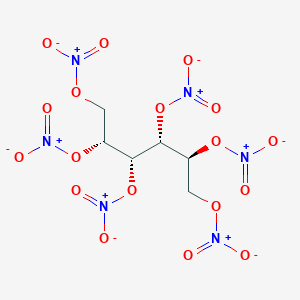

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate, commonly known as Pentaerythritol tetranitrate (PETN), is a powerful explosive that has been widely used in the military and civilian sectors. PETN is a white crystalline powder that is odorless and stable. It is highly explosive and can be detonated by heat, shock, or friction. PETN is a nitrate ester that is synthesized from pentaerythritol and nitric acid.

Mechanism Of Action

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a powerful explosive that releases a large amount of energy when detonated. The mechanism of action of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate involves the rapid decomposition of the nitrate ester to produce a large volume of gas. The gas rapidly expands, creating a shock wave that can cause damage to surrounding materials. The energy released by 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is proportional to the amount of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate present and the rate of detonation.

Biochemical And Physiological Effects

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to have a number of biochemical and physiological effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been shown to increase blood flow and oxygen delivery to tissues. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been shown to have anti-inflammatory effects. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been studied for its potential use in the treatment of cardiovascular disease and other conditions.

Advantages And Limitations For Lab Experiments

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages and limitations for use in lab experiments. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is a highly sensitive explosive that requires careful handling. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is also highly reactive and can be difficult to work with. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has a number of advantages for use in lab experiments, including its high energy output and its ability to be easily synthesized.

Future Directions

There are a number of future directions for research on 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has potential applications in the treatment of cardiovascular disease and other conditions. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate also has potential applications in the detection of explosives. Future research could focus on the development of new methods for synthesizing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the study of its properties. Research could also focus on the safety of 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate and the development of new methods for handling and storing 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.

Synthesis Methods

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is synthesized by the reaction of pentaerythritol and nitric acid. The reaction is highly exothermic and must be carefully controlled to prevent an explosion. The reaction is typically carried out in a two-stage process. In the first stage, pentaerythritol is reacted with a mixture of nitric and sulfuric acids to form a mixture of nitrate esters. In the second stage, the mixture is purified by recrystallization to obtain pure 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate.

Scientific Research Applications

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been widely used in scientific research for its explosive properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate is used as a high explosive in military and civilian applications. It is also used as a model compound for the study of nitrate esters and their properties. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has been used in studies on the effect of shock waves on materials. 1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate has also been used in studies on the safety of explosives and the detection of explosives.

properties

CAS RN |

17091-13-3 |

|---|---|

Product Name |

1,2,4,5,6-Pentanitrooxyhexan-3-yl nitrate |

Molecular Formula |

C6H8N6O18 |

Molecular Weight |

452.16 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate |

InChI |

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

DGMJZELBSFOPHH-JGWLITMVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

Canonical SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

Other CAS RN |

17091-13-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)